molecular formula C20H20N4O3 B2718775 N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1797270-06-4

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2718775
CAS No.: 1797270-06-4
M. Wt: 364.405
InChI Key: PBHIQASKSHAYDU-UHFFFAOYSA-N
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Description

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzamide core linked to a piperidine ring, which is further connected to a cyanopyridine moiety. The presence of these functional groups endows the compound with diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then reacted with the cyanopyridine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperidine-containing molecules, such as:

  • N-(2-(4-(pyridin-2-yloxy)piperidin-1-yl)-2-oxoethyl)benzamide
  • N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)aniline

Uniqueness

What sets N-(2-(4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c21-13-16-7-4-10-22-20(16)27-17-8-11-24(12-9-17)18(25)14-23-19(26)15-5-2-1-3-6-15/h1-7,10,17H,8-9,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHIQASKSHAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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